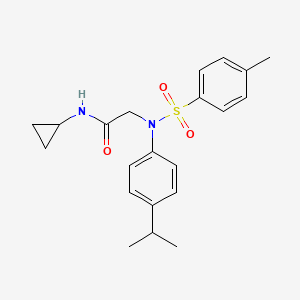
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide is a compound that features an adamantane moiety, a tricyclic cage structure known for its stability and lipophilicity. The incorporation of adamantane fragments in pharmaceuticals often enhances the lipophilicity and stability of drugs, making them more effective in crossing biological membranes . This compound is part of a broader class of adamantane derivatives, which have shown significant potential in various fields, including medicinal chemistry and materials science.
准备方法
The synthesis of N-(1-adamantyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 1-adamantylamine with 4-methylpiperazine-1-carboxylic acid chloride under Schotten-Baumann conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial production methods for adamantane derivatives often involve the bromination of adamantane followed by nucleophilic substitution reactions . For instance, 1-bromoadamantane can be reacted with piperazine derivatives to yield the desired product. These methods are scalable and can be optimized for high yield and purity.
化学反应分析
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(1-adamantyl)-4-methylpiperazine-1-carboxamide involves its interaction with biological membranes due to its lipophilicity. The adamantane moiety enhances the compound’s ability to cross lipid bilayers, facilitating its entry into cells . Once inside the cell, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the presence of other interacting molecules.
相似化合物的比较
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease.
What sets this compound apart is its unique combination of the adamantane moiety with a piperazine ring, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
属性
IUPAC Name |
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-18-2-4-19(5-3-18)15(20)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORWCZZSVXPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)
![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![3-chloro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4923434.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)
![Methyl 4-[4-chloro-1-(4-ethylphenyl)-2,5-dioxopyrrol-3-yl]oxybenzoate](/img/structure/B4923450.png)


![3-[(3-Amino-3-oxopropyl)-(4-methyl-1,3-thiazol-2-yl)amino]propanamide](/img/structure/B4923481.png)
![[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B4923486.png)

